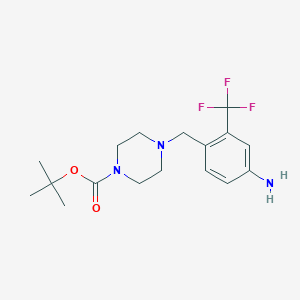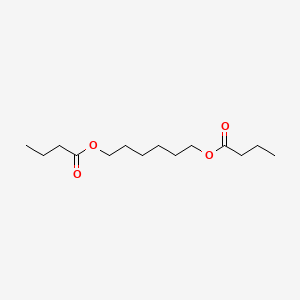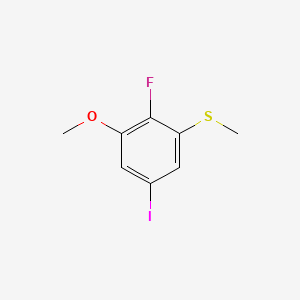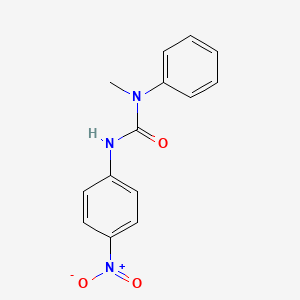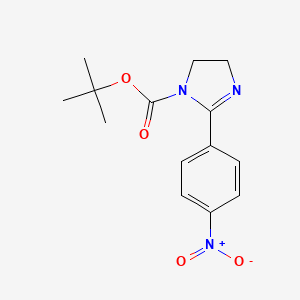![molecular formula C11H21NO4 B14018622 4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is often used in research and development, particularly in the field of organic synthesis, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid typically involves the protection of amines using the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine as the base . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid, bases such as sodium hydroxide, and solvents like dichloromethane and acetonitrile . Reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group results in the formation of the free amine .
Scientific Research Applications
4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid involves the protection of amines through the formation of a stable BOC group. This protection prevents unwanted reactions at the amine site during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the BOC group for amine protection and have similar reactivity and applications.
tert-Butyloxycarbonyl-protected peptides: These peptides are synthesized using BOC-protected amino acids and have applications in peptide synthesis and drug development.
Uniqueness
4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid is unique due to its specific structure and reactivity, making it a valuable compound in organic synthesis and research. Its ability to protect amines and be selectively deprotected under mild conditions sets it apart from other protecting groups.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)6-8-12-7-4-5-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
YHGATQZCGVIMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



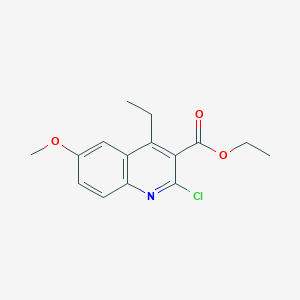
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
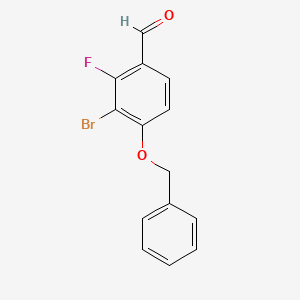
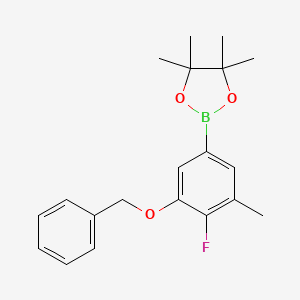
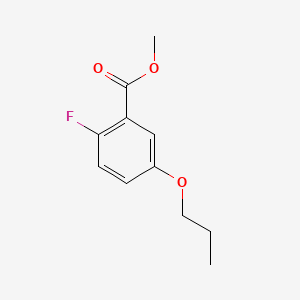
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
